molecular formula C16H16N2O4S B1430902 Methyl belinostat CAS No. 1485081-34-2

Methyl belinostat

Numéro de catalogue: B1430902
Numéro CAS: 1485081-34-2
Poids moléculaire: 332.4 g/mol
Clé InChI: STHZFQBKWSPNQA-ZHACJKMWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl belinostat, also known as Belinostat, is a histone deacetylase (HDAC) inhibitor . It was developed by TopoTarget for the treatment of hematological malignancies and solid tumors . It was approved in July 2014 by the US FDA to treat peripheral T-cell lymphoma .


Synthesis Analysis

Belinostat derivatives were resynthesized via either Knoevenagel condensation, Wittig reaction, or Heck reaction .


Molecular Structure Analysis

Belinostat is a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase (HDAC) enzymes . The molecular formula of this compound is C16H16N2O4S .


Chemical Reactions Analysis

Belinostat, belinostat glucuronide, belinostat amide, and methylbelinostat have been shown to inhibit CYP2C8 and CYP2C9 activity in vitro .


Physical and Chemical Properties Analysis

The average weight of this compound is 332.374 Da, and its monoisotopic mass is 332.083069 Da .

Safety and Hazards

Belinostat should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It has been classified as causing skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity-single exposure .

Orientations Futures

Belinostat has shown potential in the treatment of multiple myeloma. In a study, 12 belinostat derivatives were resynthesized and their antiproliferative activities against myeloma cells were evaluated . Among them, compound 7f was found to be the most bioactive compound, being 3.5-fold more potent than the reference belinostat . These results suggest that 7f is a promising HDAC inhibitor deserving further investigation .

Analyse Biochimique

Biochemical Properties

Methyl belinostat interacts with several enzymes and proteins, including histone deacetylases, which it inhibits. This inhibition leads to increased acetylation of histone proteins, resulting in changes in gene expression. Additionally, this compound has been shown to interact with other biomolecules involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis, thereby inhibiting cell proliferation. This compound influences cell signaling pathways, including those involved in cell growth and survival. It has been shown to upregulate the expression of genes involved in apoptosis and downregulate those involved in cell proliferation .

Furthermore, this compound affects cellular metabolism by altering the expression of genes involved in metabolic pathways. This can lead to changes in the metabolic flux and levels of various metabolites, contributing to its anticancer effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of histone deacetylases, thereby inhibiting their activity. This inhibition leads to increased acetylation of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene expression. This compound also affects the expression of non-histone proteins involved in cell cycle regulation and apoptosis .

By inhibiting histone deacetylases, this compound promotes the expression of pro-apoptotic genes and suppresses the expression of anti-apoptotic genes. This shift in gene expression leads to increased apoptosis and reduced cell proliferation in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound induces cell cycle arrest and apoptosis in cancer cells. Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to reduced efficacy .

Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, contributing to its anticancer effects. The exact temporal dynamics of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces cell cycle arrest and apoptosis in cancer cells without causing significant toxicity. At higher doses, this compound can lead to toxic effects, including damage to normal tissues and organs .

Threshold effects have been observed, where a certain dosage is required to achieve the desired anticancer effects. Beyond this threshold, increasing the dosage does not necessarily enhance the efficacy but can increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its metabolism and elimination. It is metabolized by hepatic enzymes, including UGT1A1, CYP2A6, CYP2C9, and CYP3A4, to form various metabolites. The primary metabolite of this compound is this compound glucuronide, which is excreted in urine .

The metabolic pathways of this compound also involve the formation of other metabolites, such as this compound amide and this compound acid. These metabolites can further undergo hydrolysis and other metabolic transformations, contributing to the overall metabolic flux and levels of metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported via the bloodstream and distributed to different tissues, including tumors. Within cells, this compound can interact with transporters and binding proteins that facilitate its uptake and localization .

The distribution of this compound within tissues can influence its efficacy and toxicity. For example, higher accumulation of this compound in tumor tissues can enhance its anticancer effects, while its distribution to normal tissues can increase the risk of adverse effects .

Propriétés

IUPAC Name

(E)-N-methoxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-22-17-16(19)11-10-13-6-5-9-15(12-13)23(20,21)18-14-7-3-2-4-8-14/h2-12,18H,1H3,(H,17,19)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHZFQBKWSPNQA-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CONC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485081-34-2
Record name Methyl belinostat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL BELINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF5Y5X84T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl belinostat
Reactant of Route 2
Reactant of Route 2
Methyl belinostat
Reactant of Route 3
Reactant of Route 3
Methyl belinostat
Reactant of Route 4
Reactant of Route 4
Methyl belinostat
Reactant of Route 5
Reactant of Route 5
Methyl belinostat
Reactant of Route 6
Methyl belinostat
Customer
Q & A

Q1: The study mentions various metabolites of belinostat, including methyl belinostat. Does the presence of these metabolites suggest multiple metabolic pathways for belinostat in the body?

A: Yes, the identification of multiple metabolites like belinostat-glucuronide, methyl-belinostat, M21, M24, and M26 strongly suggests that belinostat is metabolized through various pathways in the body []. Further research would be needed to fully elucidate these pathways and understand the specific enzymes involved in each. This information is crucial for understanding potential drug-drug interactions and for optimizing belinostat dosing, especially in patients with liver dysfunction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.